5-chloro-N-[1-(1,2,4-triazol-1-yl)butyl]pyridin-2-amine
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Overview
Description
5-chloro-N-[1-(1,2,4-triazol-1-yl)butyl]pyridin-2-amine is a chemical compound that features a pyridine ring substituted with a chlorine atom and an amine group, which is further linked to a butyl chain containing a 1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[1-(1,2,4-triazol-1-yl)butyl]pyridin-2-amine typically involves multiple steps:
Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine with formamide under acidic conditions.
Attachment of the butyl chain: The triazole ring is then alkylated with a butyl halide in the presence of a base such as potassium carbonate.
Formation of the pyridine derivative: The pyridine ring is chlorinated using thionyl chloride or another chlorinating agent.
Coupling reaction: Finally, the triazole-containing butyl chain is coupled with the chlorinated pyridine derivative using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[1-(1,2,4-triazol-1-yl)butyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The triazole ring can be reduced under hydrogenation conditions.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives of the original compound.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-[1-(1,2,4-triazol-1-yl)butyl]pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or infectious diseases.
Materials Science: The compound can be incorporated into polymers or used as a ligand in coordination chemistry to develop new materials with unique properties.
Biological Studies: It can be used to study the interactions of triazole-containing compounds with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-chloro-N-[1-(1,2,4-triazol-1-yl)butyl]pyridin-2-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity or receptor binding. The chlorine atom and amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-[1-(1,2,4-triazol-1-yl)methyl]pyridin-2-amine: Similar structure but with a shorter alkyl chain.
5-chloro-N-[1-(1,2,3-triazol-1-yl)butyl]pyridin-2-amine: Contains a 1,2,3-triazole ring instead of a 1,2,4-triazole ring.
5-chloro-N-[1-(1,2,4-triazol-1-yl)ethyl]pyridin-2-amine: Contains an ethyl chain instead of a butyl chain.
Uniqueness
5-chloro-N-[1-(1,2,4-triazol-1-yl)butyl]pyridin-2-amine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. The presence of the 1,2,4-triazole ring is particularly significant, as it is known for its ability to coordinate with metal ions and participate in various biochemical interactions.
Properties
IUPAC Name |
5-chloro-N-[1-(1,2,4-triazol-1-yl)butyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5/c1-2-3-11(17-8-13-7-15-17)16-10-5-4-9(12)6-14-10/h4-8,11H,2-3H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMLTQRBIMQHMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(NC1=NC=C(C=C1)Cl)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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